molecular formula C8H6BrN3O2 B14033870 Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B14033870
M. Wt: 256.06 g/mol
InChI Key: HRFYKZVRAMHPNW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a carboxylate group in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The process is optimized for large-scale production by ensuring good functional group tolerance and broad substrate scope .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.

    Condensation Reactions: The carboxylate group can engage in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a Janus kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating autoimmune diseases and cancers .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
  • 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for synthesizing a wide range of biologically active compounds .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-6-4-2-3-5(9)12(6)11-7/h2-4H,1H3

InChI Key

HRFYKZVRAMHPNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=N1)C=CC=C2Br

Origin of Product

United States

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